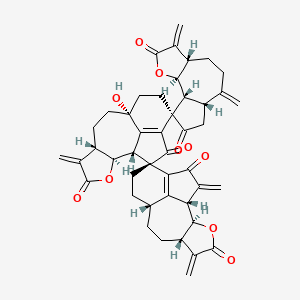

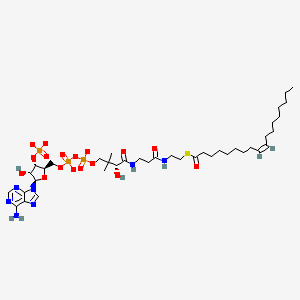

![molecular formula C52H84O22 B1261836 3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)

3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid

カタログ番号 B1261836

分子量: 1061.2 g/mol

InChIキー: AZFFBGWLLZUTDW-RABNPTKTSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid is a triterpenoid saponin. It has a role as a metabolite.

科学的研究の応用

Isolation and Structural Analysis

- Echinocystic acid 3-O-glycoside and related compounds were isolated from Pithecellobium dulce, with structures established by NMR experiments and chemical methods, revealing complex oligosaccharide moieties (Yoshikawa et al., 1997).

Cytotoxic Activity

- Triterpenoid saponins including echinocystic acid derivatives from Ixeris sonchifolia showed significant cytotoxicity against various cancer cell lines, indicating potential anti-cancer properties (Feng et al., 2003).

Saponins Characterization

- Comprehensive studies on pithedulosides isolated from Pithecellobium dulce highlighted the diverse structure of echinocystic acid saponins, contributing to the understanding of saponin chemistry (Nigam et al., 1997).

Glycosides in Different Species

- Investigations into Albizia procera revealed echinocystic acid bisglycosides, expanding knowledge on the chemical diversity of glycosides in various plant species (Miyase et al., 2010).

Anti-Inflammatory Properties

- A study on Pithecellobium dulce identified dulcin, an echinocystic acid bisdesmoside, and explored its potential anti-inflammatory effects, offering insights into the therapeutic applications of such compounds (Sahu & Mahato, 1994).

Cytotoxicity and Bioactivity

- Research on triterpenoid saponins from Albizia procera demonstrated the cytotoxic potential of echinocystic acid derivatives against various cell lines, contributing to the exploration of new bioactive compounds (Melek et al., 2007).

Antiproliferative Effects

- Novel triterpenoid saponins isolated from Aster sedifolius, including echinocystic acid derivatives, displayed antiproliferative effects, highlighting their potential in cancer research (Corea et al., 2004).

特性

製品名 |

3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid |

|---|---|

分子式 |

C52H84O22 |

分子量 |

1061.2 g/mol |

IUPAC名 |

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H84O22/c1-47(2)14-15-52(46(65)66)23(16-47)22-8-9-29-49(5)12-11-31(48(3,4)28(49)10-13-50(29,6)51(22,7)17-30(52)56)72-45-41(74-43-39(64)36(61)34(59)26(18-53)70-43)37(62)35(60)27(71-45)21-69-44-40(33(58)25(55)20-68-44)73-42-38(63)32(57)24(54)19-67-42/h8,23-45,53-64H,9-21H2,1-7H3,(H,65,66)/t23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,49-,50+,51+,52+/m0/s1 |

InChIキー |

AZFFBGWLLZUTDW-RABNPTKTSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

正規SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

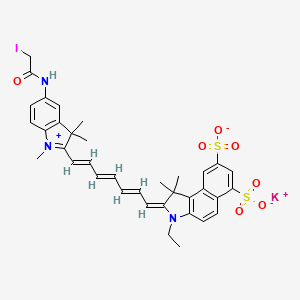

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)

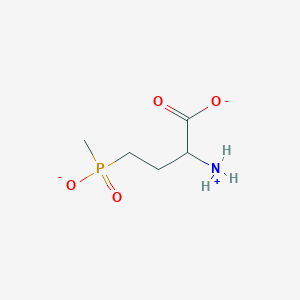

![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)